molecular formula C23H30BrN3O3 B1444585 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide CAS No. 1403257-80-6

5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide

Cat. No.: B1444585
CAS No.: 1403257-80-6
M. Wt: 476.4 g/mol
InChI Key: FADJTYGNEWCCFM-UHFFFAOYSA-N
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Description

5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide is a useful research compound. Its molecular formula is C23H30BrN3O3 and its molecular weight is 476.4 g/mol. The purity is usually 95%.
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Biological Activity

5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C23H30BrN3O3
Molecular Weight: 476.41 g/mol
CAS Number: 1403257-80-6

The compound's biological activity is primarily attributed to its structural components, which allow it to interact with various biological targets. The presence of the bromine atom and the dihydropyridine moiety enhances its reactivity and binding affinity to enzymes and receptors involved in cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of dihydropyridine can induce apoptosis in cancer cells. For instance, compounds targeting EZH2 enzymatic activity have demonstrated effectiveness in treating certain types of tumors .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, as many heterocyclic compounds exhibit such properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Neuroprotective Effects : Some pyridine derivatives are known for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

1. Anticancer Efficacy

A study evaluated the anticancer properties of a similar compound in xenograft models, where treatment led to a significant reduction in tumor size and improved survival rates. The mechanism involved the inhibition of histone methylation, which is crucial for cancer cell proliferation .

2. Antimicrobial Activity

Another investigation focused on the antimicrobial effects of related dihydropyridine compounds against various bacterial strains. Results indicated that these compounds could inhibit bacterial growth effectively, suggesting a potential for development into new antibiotics.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
TazemetostatEZH2 inhibitor; induces apoptosis in MRT cells
Dihydropyridine DerivativeAntimicrobial against Staphylococcus aureus
Pyridine-based CompoundNeuroprotective in Alzheimer's models

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of 2-oxo-pyridine have been shown to inhibit tumor growth by inducing apoptosis in cancer cells . The presence of the bromine atom in this compound may enhance its reactivity and selectivity towards cancerous cells.

Antimicrobial Properties
Research on related compounds has demonstrated antimicrobial activity against various pathogens. The incorporation of the tetrahydropyran moiety may contribute to increased membrane permeability, allowing for better interaction with microbial cells .

Neuroprotective Effects
Compounds containing dihydropyridine structures have been studied for their neuroprotective effects. They may modulate calcium channels, potentially providing therapeutic benefits in neurodegenerative diseases .

Synthetic Applications

Building Block for Drug Development
5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide can serve as a versatile intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations makes it a valuable building block in drug discovery programs .

Functionalization Reactions
The bromine substituent allows for electrophilic substitution reactions, facilitating the introduction of various functional groups that can modify the compound's biological activity. This property is particularly useful in medicinal chemistry for optimizing lead compounds .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated that similar pyridine derivatives inhibited cell proliferation in breast cancer cell lines by inducing apoptosis .
Study BAntimicrobial PropertiesShowed that related compounds exhibited significant activity against Gram-positive bacteria, suggesting potential for development as new antibiotics .
Study CNeuroprotective EffectsHighlighted the potential of dihydropyridine derivatives in protecting neurons from oxidative stress-induced damage .

Properties

IUPAC Name

5-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30BrN3O3/c1-5-27(18-6-8-30-9-7-18)21-12-17(24)11-19(16(21)4)22(28)25-13-20-14(2)10-15(3)26-23(20)29/h10-12,18H,5-9,13H2,1-4H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADJTYGNEWCCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501104715
Record name 5-Bromo-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501104715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403257-80-6
Record name 5-Bromo-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403257-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501104715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide

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